Atiprosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89303-63-9 |
|---|---|
Molecular Formula |
C20H29N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |
InChI Key |
WXNVFYIBELASJW-AZUAARDMSA-N |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Atiprosin
In Vitro Receptor Binding and Functional Assays of Atiprosin
In vitro studies using isolated tissue and binding assays have been instrumental in characterizing the pharmacological profile of this compound. These experiments have revealed its antagonist activity at both alpha-adrenoceptors and serotonin (B10506) 5-HT2 receptors.
A primary characteristic of this compound is its significant antagonist activity at alpha-adrenoceptors. nih.gov
This compound demonstrates a notable potency as an alpha-1 adrenoceptor antagonist. nih.gov The pA2 value, a measure of antagonist potency, for this compound at the alpha-1 adrenoceptor has been determined to be 8.11. nih.gov This indicates a high affinity for this receptor subtype. Furthermore, studies have shown that this compound is selective for alpha-1 adrenoceptors over alpha-2 adrenoceptors. nih.gov
When compared to other established alpha-1 antagonists, this compound's potency is positioned between that of prazosin (B1663645) and indoramin (B1671937). nih.gov this compound (pA2 = 8.11) is less potent than prazosin (pA2 = 8.78) but is more potent than indoramin (pA2 = 7.85). nih.gov
Comparative Alpha-1 Adrenoceptor Antagonist Potency
| Compound | pA2 Value |
|---|---|
| Prazosin | 8.78 |
| This compound | 8.11 |
| Indoramin | 7.85 |
This compound displays significantly lower potency at alpha-2 adrenoceptors, with a pA2 value of 6.04. nih.gov This demonstrates a selectivity for alpha-1 adrenoceptors that is over 100-fold greater than its activity at alpha-2 adrenoceptors. nih.gov
This compound Adrenoceptor Selectivity
| Receptor | pA2 Value |
|---|---|
| Alpha-1 | 8.11 |
| Alpha-2 | 6.04 |
In addition to its effects on the adrenergic system, this compound also exhibits antagonist activity at serotonin 5-HT2 receptors. nih.gov
The potency of this compound as a serotonin 5-HT2 receptor antagonist has been quantified with a pA2 value of 6.87. nih.gov
Serotonin 5-HT2 Receptor Antagonist Activity of this compound
Comparative Analysis with Reference 5-HT2 Antagonists (Ketanserin)
In vitro studies have demonstrated that this compound possesses selective antagonist activity at serotonin 5-HT2 receptors. nih.gov When compared to Ketanserin (B1673593), a well-established 5-HT2 receptor antagonist, this compound exhibits a lower potency. nih.gov The affinity of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The pA2 value for this compound at 5-HT2 receptors was determined to be 6.87. nih.gov In contrast, Ketanserin shows a significantly higher potency with a pA2 value of 8.61. nih.gov This indicates that a substantially higher concentration of this compound is required to achieve the same level of 5-HT2 receptor blockade as Ketanserin.
| Compound | pA2 Value |
|---|---|
| This compound | 6.87 nih.gov |
| Ketanserin | 8.61 nih.gov |
Histamine (B1213489) H1 Receptor Antagonist Activity of this compound
In addition to its effects on serotonin receptors, this compound also demonstrates significant antagonist activity at histamine H1 receptors. nih.govpatsnap.com
The potency of this compound as a histamine H1 antagonist has been quantified with a pA2 value of 7.32. nih.govpatsnap.com This value indicates a notable affinity for the H1 receptor.
When its H1 antagonist activity is compared to other reference compounds, this compound is found to be less potent. nih.gov For instance, both Indoramin and Ketanserin exhibit greater H1-antagonist activity, with pA2 values of 8.77 and 8.83, respectively. nih.govpatsnap.com An interesting distinction is that for both Indoramin and Ketanserin, their H1-antagonist activity is more potent than their respective alpha-1 adrenoceptor antagonist activities. nih.govpatsnap.com Conversely, this compound's activity as an H1-antagonist is less potent than its primary action as an alpha-1 adrenoceptor antagonist. nih.govpatsnap.com
| Compound | pA2 Value |
|---|---|
| This compound | 7.32 nih.govpatsnap.com |
| Indoramin | 8.77 nih.govpatsnap.com |
| Ketanserin | 8.83 nih.govpatsnap.com |
Evaluation of this compound Activity at Other Receptors (Beta-adrenoceptors, Muscarinic, H2)
To assess its selectivity, this compound was evaluated for its activity at other significant receptor types. Research indicates that this compound has little to no discernible activity at beta-1 or beta-2 adrenoceptors. nih.gov Furthermore, it showed no significant interaction with muscarinic or histamine H2-receptors. nih.gov This lack of activity at these other receptors highlights the compound's selectivity profile.
Analysis of this compound Effects on Vascular Smooth Muscle Relaxation
Investigations into the direct effects of this compound on vascular smooth muscle have shown that the compound does not possess a marked ability to induce smooth muscle relaxation. nih.gov This was observed to be the case for relaxation caused by either a direct effect on the muscle or through the blockade of calcium entry. nih.gov
Ex Vivo Pharmacological Investigations
The characterization of this compound's receptor activity profile was primarily defined through in vitro studies using isolated tissues. nih.gov These ex vivo experiments, which involve studying tissues from an organism in an external environment, provided the foundational data on the compound's antagonist properties at alpha-1, 5-HT2, and H1 receptors, as well as its lack of significant activity at other tested receptor sites. nih.gov
Receptor Activity Profile Defined by Isolated Tissue and Binding Studies
Based on in vitro isolated tissue and binding studies, the receptor activity profile for this compound has been characterized. The most significant pharmacological action of the compound is its antagonist activity at alpha-adrenoceptors. nih.gov this compound demonstrates potent alpha-adrenoceptor antagonism with a pA2 value of 8.11. nih.gov This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of either ketanserin (pA2 = 7.34) or indoramin (pA2 = 7.85). nih.gov
Furthermore, this compound exhibits selectivity for alpha 1-adrenoceptors. It is over 100 times less potent as an antagonist at alpha 2-adrenoceptors, where it has a pA2 value of 6.04. nih.gov
| Compound | pA2 Value |
|---|---|
| Prazosin | 8.78 |
| This compound | 8.11 |
| Indoramin | 7.85 |
| Ketanserin | 7.34 |
In addition to its effects on adrenoceptors, this compound also displays antagonist activity at other receptors. It is a selective serotonin 5-HT2-receptor antagonist, with a pA2 of 6.87, although it is less potent in this activity than ketanserin (pA2 = 8.61). nih.gov this compound also has significant histamine H1-antagonist activity (pA2 = 7.32); however, this is less potent than its alpha 1-adrenoceptor antagonist activity. nih.govpatsnap.com This contrasts with indoramin and ketanserin, which both show H1-antagonist activity (pA2 of 8.77 and 8.83, respectively) that is greater than their respective alpha 1-adrenoceptor antagonist activities. nih.govpatsnap.com
Studies have shown that this compound has minimal to no activity at beta 1- or beta 2-adrenoceptors, muscarinic receptors, or histamine H2-receptors. nih.gov It also does not appear to induce smooth muscle relaxation through a direct effect or via calcium entry blockade. nih.gov
| Receptor | pA2 Value |
|---|---|
| Alpha 1-Adrenoceptor | 8.11 |
| Histamine H1 | 7.32 |
| Serotonin 5-HT2 | 6.87 |
| Alpha 2-Adrenoceptor | 6.04 |
Potential for Orthostatic Hypotension in Anesthetized Canine Models
Preclinical investigations have been conducted to evaluate the potential of this compound to induce orthostatic hypotension. nih.gov Experiments performed in anesthetized dog models suggest that this compound may possess a liability for producing orthostatic hypotension that is comparable to that of prazosin. patsnap.comnih.gov
Molecular Mechanisms of Action of Atiprosin
Receptor Interaction Dynamics and Binding Kinetics
Research into Atiprosin's receptor interactions has focused on its affinity and potency at alpha-adrenoceptors and other receptors. In in vitro studies, this compound demonstrated significant alpha-adrenoceptor antagonist activity. nih.gov Its potency at alpha-1 adrenoceptors was quantified with a pA2 value of 8.11. nih.gov This indicates a strong affinity for the receptor. Comparative studies have shown that this compound is less potent than prazosin (B1663645) (pA2 = 8.78) but more potent than ketanserin (B1673593) (pA2 = 7.34) and indoramin (B1671937) (pA2 = 7.85) as an alpha-adrenoceptor antagonist. nih.gov
This compound exhibits selectivity for alpha-1 adrenoceptors, being over 100-fold less potent as an antagonist at alpha-2 adrenoceptors (pA2 = 6.04). nih.gov Beyond adrenergic receptors, this compound also displayed activity as a serotonin (B10506) 5-HT2 receptor antagonist, albeit with lesser potency (pA2 = 6.87) compared to ketanserin (pA2 = 8.61). nih.gov Additionally, it showed significant histamine (B1213489) H1-antagonist activity (pA2 = 7.32), though this was less potent than its alpha-1 adrenoceptor antagonism. nih.gov this compound showed little to no activity at beta-1 or beta-2 adrenoceptors, muscarinic receptors, or histamine H2 receptors. nih.gov
The kinetics of receptor-ligand binding, including association (kon) and dissociation (koff) rates, are crucial for understanding the duration and efficacy of a drug's action. frontiersin.orgyoutube.comnih.gov While specific detailed binding kinetic parameters (kon, koff, and residence time) for this compound at its target receptors were not extensively detailed in the provided information, the reported pA2 values provide a measure of its equilibrium affinity. nih.govwikipedia.org A higher pA2 value generally corresponds to a higher affinity and, often, a slower dissociation rate (longer residence time), which can influence the duration of the pharmacological effect. nih.gov
A summary of this compound's receptor activity profile based on in vitro studies is presented in the table below:
| Receptor Type | Activity | pA2 Value | Relative Potency (vs. This compound α1) |
| Alpha-1 Adrenoceptor | Antagonist | 8.11 | 1x (Reference) |
| Alpha-2 Adrenoceptor | Antagonist | 6.04 | >100x less potent |
| Serotonin 5-HT2 Receptor | Antagonist | 6.87 | Less potent |
| Histamine H1 Receptor | Antagonist | 7.32 | Less potent |
| Beta-1 Adrenoceptor | Little/No | - | - |
| Beta-2 Adrenoceptor | Little/No | - | - |
| Muscarinic Receptor | Little/No | - | - |
| Histamine H2 Receptor | Little/No | - | - |
Note: pA2 is a measure of antagonist potency. Higher pA2 indicates higher potency.
Signal Transduction Pathway Modulation by this compound
This compound modulates cellular signaling primarily through its antagonist actions on GPCRs, particularly alpha-1 adrenoceptors and serotonin 5-HT2 receptors. nih.gov GPCRs are a large family of cell surface receptors that, upon ligand binding, activate intracellular signaling cascades through associated G proteins. nih.govkhanacademy.orgwikipedia.org
G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., HTR2A pathway)
Alpha-1 adrenoceptors are a type of GPCR that typically couple to Gq/G11 proteins. Activation of Gq/G11 leads to the activation of phospholipase C-beta (PLCβ). khanacademy.org PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). uniprot.org IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). uniprot.orgkhanacademy.org As an alpha-1 adrenoceptor antagonist, this compound blocks the binding of endogenous agonists (like norepinephrine) to these receptors, thereby inhibiting this signaling cascade. nih.gov This leads to a reduction in IP3 and DAG levels, decreased intracellular Ca2+ release, and reduced PKC activation.
Similarly, the serotonin 5-HT2A receptor (HTR2A) is also a GPCR coupled to the Gq/G11 signaling pathway. uniprot.orgwikipedia.org Activation of HTR2A by serotonin leads to the same downstream events as alpha-1 adrenoceptor activation: PLCβ activation, PIP2 hydrolysis, and the generation of IP3 and DAG, ultimately increasing intracellular Ca2+ and activating PKC. uniprot.orgwikipedia.org this compound's antagonism at HTR2A would therefore also inhibit this specific serotonin-mediated signaling pathway. nih.gov The KEGG pathway database lists this compound maleate (B1232345) in the context of the Serotonin-HTR2-GNAQ/11 signaling pathway, further supporting its interaction with this cascade. genome.jpgenome.jp
Downstream Intracellular Effects Associated with Receptor Antagonism
The primary downstream intracellular effects associated with this compound's antagonism of alpha-1 adrenoceptors and HTR2A receptors are the inhibition of the Gq/G11-mediated signaling cascade. This results in:
Reduced production of IP3 and DAG.
Decreased release of Ca2+ from the sarcoplasmic reticulum and endoplasmic reticulum.
Reduced activation of Protein Kinase C (PKC).
In vascular smooth muscle cells, alpha-1 adrenoceptor activation typically leads to vasoconstriction through increased intracellular calcium. By blocking these receptors, this compound inhibits this process, leading to vasodilation and a reduction in blood pressure. nih.gov While the provided information primarily focuses on the initial steps of signal transduction, the inhibition of these upstream events by this compound would consequently impact downstream cellular processes that are regulated by intracellular calcium and PKC, such as smooth muscle contraction, gene expression, and various enzymatic activities. wikipedia.orgpressbooks.pubgoogle.comnih.gov
Structure Activity Relationship Sar Studies of Atiprosin and Its Analogs
Identification of Key Structural Features for Alpha-1 Adrenoceptor Antagonism
Atiprosin functions primarily as a selective α1-adrenergic receptor antagonist wikipedia.orgpatsnap.com. SAR studies in this area aim to pinpoint the specific parts of the this compound molecule responsible for this antagonistic effect and high affinity for the α1 subtype. Research on related compounds, such as prazosin (B1663645) derivatives, has highlighted the importance of specific moieties, like the piperazine (B1678402) ring, in binding to and blocking alpha-adrenoceptors nih.gov. These studies suggest that the spatial orientation and lipophilic character of certain structural elements are crucial for potent and selective alpha-1 adrenoceptor antagonism nih.gov. While direct detailed SAR specifically on this compound's alpha-1 activity from the search results is limited, the general principles derived from studies on similar alpha-blockers would apply, emphasizing the role of the core ring system and attached substituents in interacting with the receptor binding site.
Structural Determinants for Serotonin (B10506) 5-HT2 Receptor Activity
Beyond its primary alpha-1 adrenoceptor activity, this compound also demonstrates activity at serotonin 5-HT2 receptors, specifically as a 5-HT2 receptor antagonist, albeit with lower potency compared to its alpha-1 effects patsnap.com. The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a significant target in the treatment of various psychiatric conditions wikipedia.orgmdpi.com. SAR studies on 5-HT2 receptor ligands, including arylpiperazine derivatives, have identified key structural features that govern binding affinity and antagonistic activity mdpi.com. These often involve the nature and position of substituents on aromatic rings and the basic nitrogen atom within the piperazine or related ring systems, which interact with specific amino acid residues in the receptor binding pocket mdpi.com. For this compound, the octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole core and its substituents would contribute to its interaction with the 5-HT2 receptor, with specific structural elements likely influencing the observed antagonist activity.
Analysis of Structural Modifications and their Impact on Receptor Selectivity and Potency
Structural modifications to a lead compound are a common strategy in medicinal chemistry to optimize its pharmacological profile, including improving potency and selectivity for target receptors creative-biolabs.comgardp.org. For this compound, systematic modifications to its core structure or side chains would be explored to understand their impact on both alpha-1 adrenoceptor and 5-HT2 receptor activity. Changes in substituents' electronic, steric, and lipophilic properties can significantly alter binding affinity and efficacy at different receptors wikipedia.orgneovarsity.org. For instance, modifications might aim to enhance the selectivity for alpha-1 receptors over 5-HT2 receptors to reduce potential off-target effects. Conversely, modifications could be explored to modulate the balance between alpha-1 and 5-HT2 activity if a specific polypharmacology is desired. While specific data on this compound analog modifications and their precise impact on receptor selectivity and potency were not extensively detailed in the search results, the principle of systematically altering the molecule and evaluating the resulting changes in activity at both receptor types is central to understanding its SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity creative-biolabs.comwikipedia.orgmdpi.comjfaulon.com. This allows for the prediction of the activity of new, untested compounds based on their structural properties wikipedia.orgneovarsity.orgmdpi.com. QSAR models are built by correlating numerical descriptors representing various physicochemical and structural properties of molecules with their measured biological activities wikipedia.orgneovarsity.orgjfaulon.com.
Computational Approaches in SAR Studies
Computational approaches play a vital role in modern SAR studies nih.govresearchgate.netnih.gov. Techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling provide insights into how molecules interact with their targets and predict their biological activity mdpi.comresearchgate.net. These methods allow researchers to explore a wide range of structural modifications in silico, reducing the need for extensive experimental synthesis and testing neovarsity.org. For this compound derivatives, computational approaches could be used to model the binding of different analogs to alpha-1 adrenoceptors and 5-HT2 receptors, predict their binding affinities, and identify the key molecular interactions driving receptor recognition and activity.
Correlation of Molecular Descriptors with Biological Activity
In QSAR modeling, molecular descriptors are numerical values that capture different aspects of a molecule's structure and properties, such as size, shape, electronic distribution, and lipophilicity wikipedia.orgneovarsity.orgjfaulon.comdergipark.org.tr. These descriptors are then correlated with the biological activity (e.g., receptor binding affinity or functional potency) using statistical methods wikipedia.orgmdpi.comdergipark.org.tr. By analyzing these correlations, QSAR models can reveal which structural features are most important for a particular activity wikipedia.orgdergipark.org.tr. For this compound derivatives, QSAR studies would involve calculating a variety of molecular descriptors for a set of compounds with known activity at alpha-1 adrenoceptors and/or 5-HT2 receptors dergipark.org.tr. Statistical models would then be developed to correlate these descriptors with the observed biological activity, providing a quantitative understanding of the SAR and enabling the design of novel analogs with predicted desirable properties wikipedia.orgmdpi.comjfaulon.com.
In Vivo Efficacy Studies of Atiprosin in Preclinical Models Non Human
Antihypertensive and Hypotensive Effects of Atiprosin in Animal Models
Studies have confirmed that this compound exerts antihypertensive effects across several distinct rat models of hypertension. nih.gov Furthermore, its hypotensive action has been observed in normotensive animal models. nih.gov
In the Spontaneously Hypertensive Rat (SHR), a genetic model for human essential hypertension, this compound has been shown to produce antihypertensive effects. nih.gov The SHR model is widely used in cardiovascular research to study the development of high blood pressure and to evaluate the efficacy of new antihypertensive treatments. nih.govwikipedia.orgcriver.comenvigo.com
This compound demonstrated antihypertensive activity in the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat model. nih.gov This model represents a form of mineralocorticoid-induced, volume-dependent hypertension, where the administration of DOCA in combination with a high-salt diet leads to elevated blood pressure. nih.govusask.caijprajournal.comresearchgate.net
The efficacy of this compound was also established in renal-hypertensive rat models. nih.gov This form of secondary hypertension is induced experimentally, often by procedures that reduce renal blood flow, leading to the activation of the renin-angiotensin system and a subsequent rise in blood pressure. nih.govfrontiersin.orgscialert.net
In addition to its effects in hypertensive models, this compound was observed to exert hypotensive effects in normotensive rats and monkeys. nih.gov Notably, in these models, the reduction in blood pressure was not accompanied by drug-induced tachycardia. nih.gov
Comparative Efficacy with Other Antihypertensive Agents in Animal Models
The antihypertensive potency of this compound has been evaluated relative to other established agents in various animal models, providing context for its efficacy. nih.gov
Comparative studies have quantified the relative potency of this compound against other antihypertensive drugs such as Prazosin (B1663645), Ketanserin (B1673593), and Indoramin (B1671937). nih.gov The relative potency varied depending on the specific hypertensive model being examined. nih.gov
Across the different rat hypertensive models, this compound was found to be seven to fifteen times less potent than Prazosin. nih.gov Conversely, it was calculated to be five to sixteen times more potent than Ketanserin. nih.gov When compared to Indoramin, this compound demonstrated a significantly higher potency, being 14 to 25 times more potent. nih.gov
Table 1: Relative Potency of this compound Compared to Other Antihypertensive Agents in Rat Models
| Comparator Agent | Relative Potency of this compound |
| Prazosin | 7 to 15 times less potent |
| Ketanserin | 5 to 16 times more potent |
| Indoramin | 14 to 25 times more potent |
Data sourced from studies in spontaneously hypertensive, deoxycorticosterone acetate hypertensive, and renal-hypertensive rat models. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
The preclinical assessment of this compound has involved various animal models to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its therapeutic effects and the absence of tolerance development.
Preclinical studies have demonstrated that this compound possesses good oral bioavailability. asp.org In rat models, the ratio of oral to intravenous bioavailability was found to be 1.25, indicating excellent absorption from the gastrointestinal tract. asp.org This high level of bioavailability is a significant characteristic for an orally administered therapeutic agent.
| Pharmacokinetic Parameter | Value | Species |
| Oral/Intravenous Bioavailability Ratio | 1.25 | Rat |
This table presents the available data on the oral bioavailability of this compound in a preclinical animal model.
Investigations into the long-term efficacy of this compound have included assessments of tolerance development. asp.org In studies involving repeated administration of this compound to rats, there was no evidence of tachyphylaxis or the development of tolerance to its therapeutic effects. asp.org This suggests that the compound maintains its efficacy over extended periods of use in this preclinical model.
Non-Human Primate Studies in Preclinical Assessment
Non-human primates (NHPs) are often considered a critical component of preclinical research due to their physiological and genetic similarities to humans. polarismarketresearch.com In the case of this compound, studies in monkeys have been conducted to evaluate its hypotensive effects. asp.org Research in normotensive monkeys demonstrated that this compound exerted hypotensive effects at a dose range of 1-10 mg/kg p.o. asp.org Notably, there was no evidence of drug-induced tachycardia in these primate models. asp.org
The use of non-human primates in preclinical research is subject to rigorous ethical and methodological considerations. A primary framework guiding this research is the principle of the 3Rs: Replacement, Reduction, and Refinement. nc3rs.org.uknhmrc.gov.auama-assn.org
Replacement encourages the use of non-animal methods wherever possible. nc3rs.org.uknhmrc.gov.au
Reduction focuses on minimizing the number of animals used while still obtaining statistically significant data. nc3rs.org.uknhmrc.gov.au
Refinement aims to minimize pain, suffering, and distress, and to enhance animal welfare. nc3rs.org.uk
Ethical review boards and institutional animal care and use committees (IACUCs) play a crucial role in overseeing research involving NHPs. nih.gov These bodies ensure that the potential benefits of the research outweigh the potential risks to the animals. asp.org
Advanced Research Methodologies and Future Directions in Atiprosin Research
Systems Pharmacology Approaches for Atiprosin Target Deconvolution
Systems pharmacology offers a framework to understand how drugs modulate biological networks across different scales, from molecules to tissues and ultimately to patients. nih.gov This approach is particularly valuable for target deconvolution, especially when dealing with compounds like this compound that may exhibit polypharmacology, acting on multiple targets. nih.gov Target deconvolution aims to identify the specific molecular interactions responsible for a compound's observed phenotypic effects. pelagobio.com Traditional methods can sometimes be limited by false positives or artificial assay conditions. pelagobio.com
Advanced systems pharmacology approaches can integrate diverse datasets, including 'omics' data, to build computational models that predict drug-target interactions and pathway modulation. nih.govnuvisan.com Techniques such as chemoproteomics and phenotypic screening, combined with bioinformatics analysis, can provide a comprehensive understanding of how this compound interacts with the proteome in a physiologically relevant context. pelagobio.comnuvisan.compharmaron.com This unbiased target identification can help clarify this compound's mechanism of action and identify potential off-target effects, which is crucial for rational drug design and minimizing risks. nih.govpelagobio.com
Computational Modeling and Simulation for this compound's Biological Activity
Computational modeling and simulation are increasingly integral to understanding biological processes and predicting the behavior of compounds like this compound. unl.edumdpi.com These techniques allow researchers to simulate experiments, predict outcomes, and generate testable hypotheses in silico, overcoming some limitations of traditional experimental approaches. unl.edu
For this compound, computational models could be used to simulate its interaction with α1-adrenergic receptors and other potential targets at a molecular level. Agent-based modeling, which can integrate cellular signaling processes with tissue-level organization, could help understand how this compound's molecular interactions translate to effects on relevant biological systems, such as vascular smooth muscle regulated by alpha-adrenergic receptors. elifesciences.org Multi-scale models, incorporating data from molecular to tissue levels, can provide a more comprehensive picture of this compound's activity. nih.govnih.gov Challenges in computational modeling include managing complex datasets and balancing model specificity with generalizability. unl.edu However, advancements in computational resources and algorithms are continuously improving the power and applicability of these methods. unl.edu
Development of this compound as a Chemical Probe for Receptor Research
Chemical probes are highly selective, well-characterized small molecules used to perturb or monitor the function of specific proteins within living systems. promega.comeubopen.org They are invaluable tools for deciphering the biological roles of target proteins and validating their involvement in disease processes. promega.com
Given this compound's known activity as a selective α1-adrenergic receptor antagonist, it could potentially be developed or utilized as a chemical probe for studying the function of these receptors. wikipedia.orgnih.gov High-quality chemical probes require demonstrated potency, selectivity over related proteins, and evidence of target engagement in cells. eubopen.org Developing this compound as a chemical probe would involve rigorous characterization to ensure its specificity and reliability as a tool for investigating α1-adrenergic receptor biology in various cellular and in vivo systems. This could involve the synthesis of modified versions, potentially incorporating tags for imaging or pull-down assays, alongside the development of appropriate negative control compounds. eubopen.orgnih.gov
Potential for Derivatization and Scaffold Modification for Novel Pharmacological Agents
Scaffold hopping and derivatization are key strategies in drug discovery to identify novel compounds with improved properties or activity profiles. nih.gov This involves modifying the central core structure (scaffold) of a known active compound to generate new chemical entities. nih.gov
This compound's chemical structure contains a complex octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole scaffold. wikipedia.org This scaffold could serve as a starting point for the synthesis of novel derivatives. By introducing different substituents or modifying the ring system, researchers could explore the structure-activity relationship around the α1-adrenergic receptor and potentially identify compounds with enhanced potency, selectivity, or altered pharmacological properties. nih.govbiosolveit.de Historically, many marketed drugs have originated from the modification of existing natural products or drugs. nih.gov Applying modern synthetic techniques and computational design tools could facilitate the creation of diverse this compound analogs, potentially leading to the discovery of novel pharmacological agents targeting adrenergic receptors or other pathways. biosolveit.de
Application of Advanced Imaging Techniques in Preclinical this compound Studies
Advanced imaging techniques play a crucial role in preclinical research by providing functional and molecular information about biological processes and the effects of compounds. nih.govnih.gov These techniques can offer insights beyond traditional anatomical imaging.
For preclinical studies involving this compound, advanced imaging could be applied to visualize its distribution in tissues, assess target engagement, and monitor its pharmacological effects in vivo. Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound or its derivatives could be used to study its pharmacokinetics and tissue distribution. nih.gov Functional imaging modalities like functional MRI (fMRI) or optical imaging could potentially assess the physiological impact of this compound on blood flow or other relevant parameters in animal models. nih.govnih.gov Advanced microscopy techniques could provide detailed insights into the cellular and subcellular localization of this compound or its effects on receptor internalization or signaling pathways.
Methodological Considerations for Robust Preclinical Research with this compound
Ensuring the robustness, replicability, and reproducibility of preclinical research is paramount for the reliable translation of findings. nih.govcos.iojax.orgnih.gov This involves careful experimental design, transparent reporting, and rigorous data analysis. nih.govjax.org
Preclinical studies with this compound should adhere to high methodological standards. This includes clearly defined experimental protocols, appropriate sample sizes, blinding, and robust statistical methods. nih.govcos.io Detailed documentation of all experimental parameters, including animal characteristics, environmental conditions, and reagent details, is essential for enabling others to replicate the study. nih.govjax.org
Replicability and Reproducibility in Preclinical Findings
Replicability refers to the ability of different researchers to obtain the same results using the same methods and data, while reproducibility pertains to achieving consistent results across different settings, datasets, or experimental configurations. arxiv.org Both are critical for building confidence in preclinical findings. nih.gov
The preclinical research field has faced challenges with reproducibility. nih.govjax.orgnih.gov Factors contributing to this include selective reporting, insufficient statistical power, and variability in experimental conditions. nih.gov To enhance the replicability and reproducibility of this compound research, researchers should preregister study designs, share detailed protocols and data, and consider using standardized animal models and environmental controls where appropriate. nih.govjax.org Utilizing automated data collection methods, such as digital home cage monitoring in animal studies, can also reduce variability introduced by human interaction. jax.org Emphasizing transparency and rigor in all stages of preclinical research with this compound is crucial for generating reliable and trustworthy data that can support future development efforts. nih.govcos.io
Strategies for Minimizing Experimental Bias in Animal Studies
Experimental bias in animal studies can significantly impact the reliability and translatability of findings. fishersci.ca To enhance the robustness of research involving compounds like this compound, several strategies can be employed to minimize potential biases. A key approach is the implementation of blinding, where researchers assessing outcomes are unaware of the treatment group assignments (e.g., this compound vs. control or comparator). fishersci.ca This helps prevent conscious or unconscious influence on data collection and interpretation.
Another crucial strategy is ensuring adequate randomization of animals to different study groups. Randomization helps to distribute potential confounding factors evenly among the groups, reducing the likelihood that observed effects are due to pre-existing differences rather than the intervention itself. Transparent reporting of randomization procedures is also essential. fishersci.cafishersci.ca
Assessing inter-observer reliability is important in studies where subjective scoring or observations of animal behavior or physiological responses are involved. fishersci.ca Ensuring consistency among different researchers collecting data minimizes variability introduced by the observers.
Furthermore, pre-registration of animal study protocols can help mitigate publication and selective reporting biases. fishersci.ca By publicly outlining the study design, objectives, and planned analyses before commencing the research, it becomes more difficult to selectively report only favorable outcomes. Access to raw data and detailed protocols also enhances transparency and allows for independent verification and integration of results. fishersci.ca
Applying these principles to potential future animal studies involving this compound would involve rigorous study design, blinded outcome assessment, proper randomization, and transparent reporting to increase the confidence in any observed pharmacological effects.
Unexplored Therapeutic Areas Based on this compound's Receptor Profile
This compound's known receptor activity profile, primarily as a selective α1-adrenergic receptor antagonist with additional activity at serotonin (B10506) 5-HT2 and histamine (B1213489) H1 receptors, suggests potential therapeutic applications beyond its initial investigation as an antihypertensive agent. wikipedia.orgwikidata.org
The selective antagonism of α1-adrenergic receptors is a mechanism utilized in the treatment of conditions such as benign prostatic hyperplasia (BPH) and certain vascular disorders. wikipedia.org While this compound was explored for hypertension, its α1-adrenergic activity could be relevant to investigating its effects on lower urinary tract symptoms associated with BPH.
The observed antagonism at serotonin 5-HT2 receptors, similar to compounds like Ketanserin (B1673593), points towards potential interactions with systems involved in vasoconstriction, platelet aggregation, and certain central nervous system functions. wikipedia.orgwikidata.org This broad activity profile might warrant exploration in conditions where modulation of both adrenergic and serotonergic systems is therapeutically beneficial.
Based on this multi-receptor profile, unexplored therapeutic areas could theoretically include certain types of vascular disorders not solely related to hypertension, conditions involving smooth muscle tone regulation influenced by alpha-adrenergic or serotonergic pathways, or even areas where a combination of alpha-adrenergic and antihistamine effects might be advantageous. Further research would be required to determine the specific receptor subtypes involved and the functional consequences of this compound's activity in various tissues and systems.
Integration of Omics Data in this compound Pharmacological Profiling
The integration of various omics datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) can provide a more comprehensive understanding of a compound's pharmacological effects at a systems level. zhanggroup.orgfishersci.canih.gov For this compound, integrating omics data could offer insights into the intricate molecular pathways and networks influenced by its interaction with α1-adrenergic, serotonin 5-HT2, and histamine H1 receptors. wikidata.org
Transcriptomics data could reveal changes in gene expression profiles in response to this compound exposure in relevant cell types or tissues, highlighting affected signaling pathways. wikipedia.org Proteomics could identify alterations in protein abundance and modification, providing a direct link to the functional machinery of the cell. nih.gov Metabolomics could shed light on changes in metabolic pathways, indicating the downstream effects of receptor modulation. wikipedia.org
Research Synthesis Methodologies for Comprehensive this compound Data Analysis
Qualitative synthesis methods, such as thematic synthesis or meta-ethnography, could be relevant if studies explore more qualitative aspects, such as the observed physiological responses in detail or the challenges encountered in research. Narrative synthesis can be used to systematically describe and summarize findings from diverse study designs when statistical pooling is not appropriate.
Q & A
Q. What are the fundamental pharmacokinetic properties of Atiprosin that should be prioritized in early-phase preclinical studies?
Methodological Answer: Focus on parameters such as bioavailability, half-life, and tissue distribution using validated assays (e.g., HPLC-MS for plasma concentration analysis). Experimental designs should include dose-response studies in animal models, with strict adherence to protocols for sample collection timing and storage conditions to minimize variability. Ensure replication across at least three independent trials to establish consistency .
Q. How can researchers validate this compound’s mechanism of action using in vitro models?
Methodological Answer: Employ target-specific assays (e.g., receptor binding assays, enzyme inhibition tests) with appropriate controls (e.g., competitive inhibitors, knockout cell lines). Use dose-escalation studies to confirm dose-dependent effects and orthogonal methods (e.g., Western blotting for downstream signaling proteins) to cross-validate findings. Document all experimental conditions, including buffer composition and incubation times, to enable replication .
Q. What statistical approaches are recommended for analyzing this compound’s dose-efficacy relationships in animal studies?
Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/ED50 values. Account for inter-subject variability via mixed-effects models. Include power analysis during experimental design to ensure adequate sample sizes. Raw data should be archived in supplementary materials for transparency .
Advanced Research Questions
Q. How should researchers design studies to address conflicting reports on this compound’s off-target effects across different experimental systems?
Methodological Answer: Conduct comparative studies using identical experimental conditions (e.g., cell lines, dosing regimens) across labs. Employ high-throughput screening (HTS) to systematically assess off-target interactions. Use meta-analysis to synthesize existing data, highlighting variables like assay sensitivity or model-specific biases. Publish negative results to reduce publication bias .
Q. What strategies can resolve discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?
Methodological Answer: Validate computational models (e.g., molecular docking, QSAR) with in vitro cytochrome P450 inhibition assays and in vivo metabolite profiling (e.g., LC-MS/MS). Cross-reference results with human hepatocyte models to assess translational relevance. Document software parameters and version control to ensure reproducibility .
Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound synthesis for pharmacological studies?
Methodological Answer: Standardize synthesis protocols using quality-controlled starting materials and real-time purity monitoring (e.g., NMR, HPLC). Implement blinded randomization in compound allocation during experiments. Archive batch records and provide detailed characterization data (e.g., spectral analysis) in supplementary materials .
Data Interpretation and Reporting
Q. What frameworks are recommended for critically evaluating methodological limitations in this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Post-publication, use tools like the Risk of Bias (RoB) assessment to identify flaws (e.g., confounding variables, small sample sizes). Encourage peer review by interdisciplinary teams to uncover overlooked biases .
Q. How should researchers structure manuscripts to highlight this compound’s novel contributions while addressing contradictory prior findings?
Methodological Answer: Use the Discussion section to contextualize results within existing literature. Employ tables to juxtapose key findings (e.g., efficacy metrics, model systems) and annotate discrepancies with potential explanations (e.g., methodological differences). Cite conflicting studies objectively and propose follow-up experiments to resolve ambiguities .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance when using animal models to study this compound’s long-term toxicity?
Methodological Answer: Adhere to ARRIVE guidelines for experimental reporting. Obtain approval from institutional animal care committees, specifying endpoints for humane termination. Include sham controls and blinding to reduce observer bias. Publish raw survival and histopathology data in open-access repositories .
Q. How can researchers enhance the reproducibility of this compound studies in multi-center collaborations?
Methodological Answer: Develop standardized protocols via consensus workshops (e.g., SOPs for dosing, sample processing). Use shared reference compounds and inter-lab calibration exercises. Implement data-sharing agreements and pre-register studies on platforms like Open Science Framework to align methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
